molecular formula C22H25FN2O2 B6110532 1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide

1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide

Cat. No.: B6110532
M. Wt: 368.4 g/mol
InChI Key: WBFAHZGTGIXLGX-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide is a synthetic organic compound characterized by the presence of a fluorobenzoyl group, a mesityl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The mesityl group may enhance the compound’s binding affinity and specificity. The piperidinecarboxamide moiety can contribute to the overall stability and solubility of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorobenzoyl)-N-mesityl-3-piperidinecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the mesityl group distinguishes it from simpler fluorobenzoyl derivatives, providing enhanced stability and reactivity.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-14-11-15(2)20(16(3)12-14)24-21(26)18-5-4-10-25(13-18)22(27)17-6-8-19(23)9-7-17/h6-9,11-12,18H,4-5,10,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFAHZGTGIXLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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